1-Methylguanidine hydrochloride
Overview
Description
1-Methylguanidine hydrochloride is a chemical compound with the molecular formula C2H7N3·HCl . It is a white to almost white powder or crystal . It is an endogenous metabolite and an alkylated guanidine .
Molecular Structure Analysis
The molecular weight of 1-Methylguanidine hydrochloride is 109.56 . The linear formula is CH3NHC(=NH)NH2·HCl .Chemical Reactions Analysis
1-Methylguanidine hydrochloride shows inhibitory action against trypsin catalysis . It also inhibited the metabolism of certain hepatic drugs mediated by cytochrome P450 protein in human liver microsome and hepatocyte .Physical And Chemical Properties Analysis
1-Methylguanidine hydrochloride is a solid at 20°C . It is hygroscopic, meaning it absorbs moisture from the air . It is soluble in water .Scientific Research Applications
Antioxidant Activities
1-Methylguanidine has been studied for its antioxidant activities. Yildiz, Demiryürek, Şahin-Erdemli, and Kanzik (1998) investigated the ability of aminoguanidine, methylguanidine, and guanidine to inhibit free radicals or metabolites using luminol-enhanced chemiluminescence. They found that methylguanidine, among others, produced concentration-dependent inhibition in various cell systems, suggesting its potential as a direct scavenger of various reactive species like H2O2, HOCl, and peroxynitrite (Yildiz et al., 1998).
Anti-Inflammatory Effects
Marzocco et al. (2004) studied the anti-inflammatory potential of methylguanidine in models of acute inflammation. They observed significant inhibition of inflammatory response parameters such as paw swelling and mononuclear cell infiltration. This suggests that methylguanidine could have anti-inflammatory effects potentially related to inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (Marzocco et al., 2004).
Role in Reactive Oxygen Species Generation
Mori, Kohno, Masumizu, Noda, and Packer (1996) examined the role of various guanidino compounds, including methylguanidine, in generating reactive oxygen species. They suggested that high levels of these compounds might contribute to clinical disorders like epilepsy and renal failure due to free radical damage (Mori et al., 1996).
Analytical Methods for Detection
Eksborg, Persson, Allgén, Bergström, Zimmerman, and Fürst (1978) developed a selective analytical method for determining methylguanidine in biological fluids. This method involved extraction and photometric determination of methylguanidine, providing a valuable tool for its quantification in clinical and research settings (Eksborg et al., 1978).
Effects on Methylguanidine Synthesis
Nagase, Aoyagi, Narita, and Tojo (1986) investigated the role of active oxygen in the synthesis of methylguanidine, a toxin reported in uremia. They found that methylguanidine synthesis is stimulated by various active oxygen species, suggesting its potential as an indicator of peroxidation in vivo (Nagase et al., 1986).
Interactions with Other Compounds
Noda, Masumizu, and Mori (2016) studied the inhibitory effects of the antiepileptic agent zonisamide on hydroxyl radicals generated from methylguanidine. They found that zonisamide effectively scavenged hydroxyl radicals generated during the auto-oxidation of methylguanidine, indicating a potential mechanism for its protective effects against convulsive disorders (Noda, Masumizu, & Mori, 2016).
Impact on Renal Failure
Tilton et al. (1993) explored the effect of guanidines, including methylguanidine, on diabetic vascular dysfunction. They found that methylguanidine could normalize albumin permeation in diabetic rats, suggesting its potential role in the management of diabetic complications, particularly in renal dysfunction (Tilton et al., 1993).
Biosynthesis and Metabolism
Nagase, Aoyagi, Narita, and Tojo (1985) conducted research to understand the biosynthesis of methylguanidine, revealing that various organs like the liver and kidney synthesize this compound, especially following the administration of creatinine. This study highlights the importance of understanding the metabolic pathways of methylguanidine in various physiological conditions (Nagase et al., 1985).
Therapeutic Potential
Soulis et al. (1997) investigated the effects of aminoguanidine and methylguanidine on experimental diabetic nephropathy. Their findings suggest that the renoprotective effect of these compounds might be mediated predominantly by decreased AGE formation rather than via NOS inhibition, indicating potential therapeutic applications in managing diabetic complications (Soulis et al., 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methylguanidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3.ClH/c1-5-2(3)4;/h1H3,(H4,3,4,5);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQCNCOGZPSOQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177198 | |
Record name | Methylguanidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylguanidine hydrochloride | |
CAS RN |
22661-87-6, 21770-81-0 | |
Record name | Guanidine, methyl-, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22661-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylguanidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21770-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylguanidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022661876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylguanidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylguanidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.028 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Methylguanidine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.